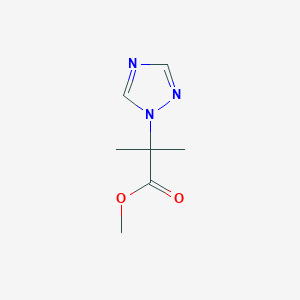

2-metil-2-(1H-1,2,4-triazol-1-il)propanoato de metilo

Descripción general

Descripción

The compound of interest, methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, is a derivative that falls within the broader class of 1,2,4-triazole compounds. These compounds are known for their diverse biological activities, including antifungal, antidepressant, and anticancer properties. The presence of a 1,2,4-triazole core in the molecule is often associated with significant pharmacological action, as seen in well-known drugs like anastrozole and letrozole .

Synthesis Analysis

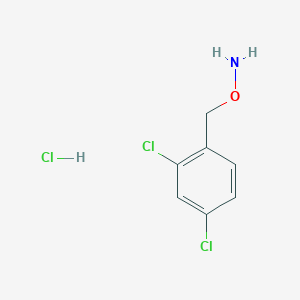

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions including condensation, chlorination, and esterification processes. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was synthesized through such a sequence of reactions, starting from 1H-1,2,4-triazol and involving recrystallization to obtain the single crystal for structure confirmation . Similarly, the synthesis of other triazole derivatives often involves the use of various reagents and catalysts to achieve the desired esterification and to introduce specific functional groups .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy. For example, the crystal structure of a methyl ester derivative was confirmed by X-ray analysis , and the structure of another triazole compound was determined using X-ray single-crystal determination . These analyses provide detailed information about the geometric parameters and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including hydrolysis, which can lead to the formation of new compounds. For instance, 2-methyl-4-acylamino-5-cyano-2H-1,2,3-triazole was formed by the hydrolysis of one of the cyano groups of 2-methyl-4,5-dicyano-2H-1,2,3-triazole . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential applications in pharmaceuticals and other fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, elemental composition, and solubility, are characterized using various analytical techniques. The thermal stability and kinetic parameters of these compounds can be investigated using techniques like TG–DSC . Additionally, the study of their spectroscopic properties, including IR and NMR spectra, provides insights into the functional groups present and the purity of the synthesized compounds .

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Se ha encontrado que los derivados de triazol exhiben una actividad antimicrobiana significativa . Se han utilizado en el desarrollo de nuevos agentes antibacterianos para combatir las bacterias resistentes a los medicamentos . El desarrollo de nuevos agentes antibacterianos que incorporan 1,2,4-triazol puede ayudar a abordar los problemas crecientes de resistencia microbiana .

Actividad antifúngica

Los medicamentos que contienen triazol, como fluconazol y voriconazol, están disponibles comercialmente y se utilizan como agentes antifúngicos . La actividad antifúngica de los derivados de triazol los hace valiosos en el tratamiento de infecciones fúngicas .

Actividad anticancerígena

Algunos derivados de triazol han mostrado una actividad citotóxica efectiva contra varias líneas celulares cancerosas . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos contra el cáncer .

Actividad antioxidante

Se ha encontrado que los derivados de triazol exhiben actividad antioxidante . Esto los hace potencialmente útiles en el tratamiento de enfermedades causadas por estrés oxidativo .

Actividad antiviral

Se ha encontrado que los derivados de triazol exhiben actividad antiviral . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos antivirales .

Actividad antiinflamatoria y analgésica

Se ha encontrado que los derivados de triazol exhiben actividades antiinflamatorias y analgésicas . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos antiinflamatorios y analgésicos .

Actividad antiepiléptica

Los medicamentos que contienen triazol, como la rufinamida, están disponibles comercialmente y se utilizan como agentes antiepilépticos . La actividad antiepiléptica de los derivados de triazol los hace valiosos en el tratamiento de la epilepsia .

Actividad antidepresiva

Los medicamentos que contienen triazol, como la trazodona y la nefazodona, están disponibles comercialmente y se utilizan como antidepresivos . La actividad antidepresiva de los derivados de triazol los hace valiosos en el tratamiento de la depresión .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole moiety, like methyl 2-methyl-2-(1h-1,2,4-triazol-1-yl)propanoate, are known to exhibit a broad range of biological activities . They are often used in the development of new drugs .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds .

Biochemical Pathways

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Compounds containing the 1,2,4-triazole moiety are generally known for their good pharmacokinetic properties .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, and antiviral activities .

Propiedades

IUPAC Name |

methyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,6(11)12-3)10-5-8-4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMRGLWXNLKKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245122 | |

| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-78-0 | |

| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)